molecular formula C4HCl3S B097329 2,3,4-Trichlorothiophene CAS No. 17249-78-4

2,3,4-Trichlorothiophene

Cat. No.: B097329
CAS No.: 17249-78-4
M. Wt: 187.5 g/mol
InChI Key: OVXHWSNIIKNEQD-UHFFFAOYSA-N
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Description

2,3,4-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur This compound is characterized by the presence of three chlorine atoms attached to the 2nd, 3rd, and 4th positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trichlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorothiophene involves its reactivity with various reagents. The presence of chlorine atoms makes it susceptible to nucleophilic attacks, leading to substitution reactions. In metal-hydrogen exchange reactions, the compound forms organolithium intermediates that can further react to form more complex structures .

Comparison with Similar Compounds

    2,3,5-Trichlorothiophene: Another chlorinated thiophene derivative with chlorine atoms at different positions.

    2,4,5-Trichlorothiophene: Differing in the position of chlorine atoms, leading to different reactivity and applications.

Uniqueness: 2,3,4-Trichlorothiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2,3,4-trichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXHWSNIIKNEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938165
Record name 2,3,4-Trichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-78-4, 26761-53-5
Record name 2,3,4-Trichlorothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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